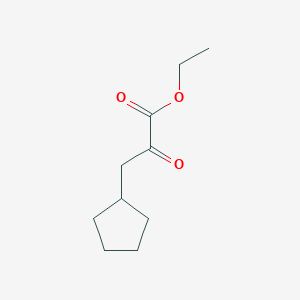

3-Cyclopentyl-2-oxopropionic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopentyl-2-oxopropionic acid ethyl ester is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-oxopropionic acid ethyl ester typically involves the following steps :

Preparation of Grignard Reagent: Bromomethyl-cyclopentane (4.9 g, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (30 mL). Magnesium (800 mg, 33 mmol) and a small amount of iodine solid are added to the solution. The mixture is heated to reflux until the brown color disappears, and stirring is continued for 30 minutes. The mixture is then cooled to room temperature.

Reaction with Diethyl Oxalate: Diethyl oxalate (3.54 mL, 26 mmol) is dissolved in 150 mL of dry toluene and cooled to -78°C under a nitrogen atmosphere. The Grignard reagent prepared above is added slowly into the solution via syringe over a period of 15 minutes. The reaction mixture is stirred at -78°C for 1 hour and then quenched with aqueous ammonium chloride solution.

Extraction and Purification: The two layers are separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate. The solid is removed by filtration, and the filtrate is concentrated by rotary evaporation. The crude residue is then purified by flash chromatography on silica gel to give the desired product, this compound (3.5 g, 51%).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-oxopropionic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to yield 3-Cyclopentyl-2-oxopropionic acid and ethanol.

Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

Hydrolysis: 3-Cyclopentyl-2-oxopropionic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyl-2-oxopropionic acid ethyl ester is utilized in several scientific research applications :

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-cyclopentyl-2-oxoacetate

- Ethyl 2-(oxan-4-yl)-2-oxoacetate

- Ethyl 2-oxoheptanoate

- Methyl 4-methyl-2-oxopentanoate

- Ethyl 5-methyl-2-oxohexanoate

- Ethyl 4-cyclopropyl-2,4-dioxobutanoate

- Diethyl 2-oxopentanedioate

- Ethyl 2-oxohexanoate

- Ethyl 2-cyclohexyl-2-oxoacetate

- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

- Ethyl 3-methyl-2-oxobutanoate

- Ethyl 4-cyclobutyl-2,4-dioxobutanoate

Uniqueness

3-Cyclopentyl-2-oxopropionic acid ethyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 3-cyclopentyl-2-oxopropanoate |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

GDJNWQCPNZOQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)

![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)